2'-O-Methylperlatolic acid
Overview
Description
2'-O-Methylperlatolic acid is a depside isolated from an undetermined Lecidea species. Its chemical structure is identified based on spectroscopic data and hydrolysis, resulting in 4-O-methylolivetol carboxylic acid and 2-O-methylolivetol carboxylic acid (Huneck & Schreider, 1975).
Synthesis Analysis
While there is no direct synthesis method provided for 2'-O-Methylperlatolic acid in the available literature, related compounds such as [2H4]Folic acid have been synthesized for use in stable isotope dilution assays, providing a context for complex molecule synthesis (Freisleben, Schieberle, & Rychlik, 2002).
Molecular Structure Analysis
Although direct analysis of 2'-O-Methylperlatolic acid's molecular structure is not detailed, the methodologies like X-ray crystallography and NMR used for related compounds provide insight into potential approaches for understanding its structure. For instance, the crystal structure analysis of methyl 2-hydroxyimino-3-phenyl-propionate gives an example of the detailed structural determination that could be applied (Li, Zhen, Han, & Liu, 2009).
Chemical Reactions and Properties
Direct information on 2'-O-Methylperlatolic acid's chemical reactions is not provided, but looking at similar organic molecules, such as 2-Methyltetrahydrofuran's analysis, could offer indirect insights into its reactivity and applications in synthesis and industry (Pace et al., 2012).
Physical Properties Analysis
Specific physical properties of 2'-O-Methylperlatolic acid are not listed. However, general properties such as boiling point, stability, and miscibility, as studied for related chemical compounds like 2-Methyltetrahydrofuran, might provide a comparative baseline (Pace et al., 2012).
Chemical Properties Analysis
Again, specific chemical properties of 2'-O-Methylperlatolic acid are not directly available, but studies on similar molecules may shed light on aspects such as solubility, reactivity, and environmental stability. For instance, understanding the properties of 2-Methyltetrahydrofuran can offer insights into solvent applications and environmental considerations (Pace et al., 2012).
Scientific Research Applications
2′-O-Methylperlatolic acid's structural identification : A study dating back to 1975 isolated 2′-O-Methylperlatolic acid from a Lecidea species and determined its structure through spectroscopic data and hydrolysis, which led to the identification of 4-O-methylolivetol carboxylic acid and 2-O-methylolivetol carboxylic acid (Huneck & Schreider, 1975).
Therapeutic potential for diabetes : Research indicates that 2′-O-Methylperlatolic acid acts as an insulin receptor sensitizer and may be used as a therapeutic agent for treating diabetes. It has shown the potential to activate the insulin signaling pathway, regulate glucose homeostasis, and exert a glucose-lowering effect in diabetic models. The studies suggest its binding to the insulin receptor and its ability to enhance insulin's hypoglycemic effects, which could lead to a reduction in required insulin doses and protection of beta cells (Wang et al., 2022).
Chemical composition and synthesis : Various studies have focused on the chemical synthesis of 2′-O-Methylperlatolic acid and its analogs for different applications, including as depsides in lichens. The compound has been synthesized and characterized in detail to understand its structure and potential applications in various fields (Elix, 1974).
properties
IUPAC Name |
4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-5-7-9-11-17-13-19(31-3)15-21(27)23(17)26(30)33-20-14-18(12-10-8-6-2)24(25(28)29)22(16-20)32-4/h13-16,27H,5-12H2,1-4H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTCIRYEMDTNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192259 | |
Record name | 2'-O-Methylperlatolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Methylperlatolic acid | |
CAS RN |
38968-07-9 | |
Record name | 2'-O-Methylperlatolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038968079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-O-Methylperlatolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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